molecular formula C11H11N3O2 B11887419 Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Cat. No.: B11887419
M. Wt: 217.22 g/mol
InChI Key: IOUINQRMPWEPFB-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .

Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-amino-1,7-naphthyridine-5-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

IOUINQRMPWEPFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N

Origin of Product

United States

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